molecular formula C11H14N4O B5504791 5-(4-propoxybenzyl)-1H-tetrazole

5-(4-propoxybenzyl)-1H-tetrazole

Cat. No. B5504791
M. Wt: 218.26 g/mol
InChI Key: WJFFVRKEYQCYMV-UHFFFAOYSA-N
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Description

Tetrazoles are a class of synthetic heterocycles with a core structure consisting of a five-membered ring containing four nitrogen atoms. These compounds are of significant interest in various fields of chemistry due to their resemblance to carboxylic acids, making them useful as bioisosteres in drug design. They have applications in organic chemistry, coordination chemistry, explosives, and medicinal chemistry.

Synthesis Analysis

The synthesis of tetrazole derivatives, including those similar to "5-(4-propoxybenzyl)-1H-tetrazole," typically involves [3+2] cycloaddition reactions of azides with nitriles. This approach is versatile and allows for the introduction of various substituents, tailoring the tetrazole's physical and chemical properties. Microwave-assisted synthesis and the use of heterogeneous catalysts are modern approaches to enhance the efficiency and selectivity of tetrazole synthesis (Roh, Vávrová, & Hrabálek, 2012).

Molecular Structure Analysis

Tetrazole derivatives exhibit a planar molecular structure due to the conjugation of the nitrogen atoms within the ring. The electronic structure of these compounds, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be studied using density functional theory (DFT) calculations. These studies provide insights into the compound's reactivity and stability (Shanmugapriya et al., 2022).

Scientific Research Applications

Coordination Polymers Synthesis

5-(4-Propoxybenzyl)-1H-tetrazole derivatives, such as 5-(4-nitrophenyl)-1H-tetrazole and 5-(4-nitrobenzyl)-1H-tetrazole, have been used in synthesizing coordination polymers with transition metals. These polymers exhibit unique supramolecular frameworks and are studied for their properties such as UV–Vis diffuse reflectance and photoluminescence, as well as their potential catalytic properties (Xu et al., 2015).

Medicinal Chemistry

5-Substituted 1H-tetrazoles, a category to which 5-(4-Propoxybenzyl)-1H-tetrazole belongs, are significant in medicinal chemistry. These compounds have been used as bioisosteric replacements for carboxylic acids in drug development. This substitution has been employed in various clinical drugs, indicating the broad relevance of this class in medicinal applications (Mittal & Awasthi, 2019).

Liquid Crystals Synthesis

Research on the synthesis and characterization of new tetrazole liquid crystals has highlighted the utility of tetrazoles in creating novel liquid crystalline materials. These materials exhibit different mesophases, such as nematic and smectic, depending on the length of the alkyl chains, demonstrating their potential in material science (Tariq et al., 2013).

Antimicrobial and Antitumor Activity

The antimicrobial activity of tetrazole derivatives, including those similar to 5-(4-Propoxybenzyl)-1H-tetrazole, has been explored. Silver(I) complexes of tetrazole-containing compounds have shown remarkable inhibitory activity against a broad spectrum of bacteria and fungi. Furthermore, these compounds have demonstrated therapeutic potential with moderate cytotoxicity against human cell lines, suggesting their potential in antimicrobial and anticancer therapies (Andrejević et al., 2018).

Chiral Compound Synthesis

5-(4-Propoxybenzyl)-1H-tetrazole derivatives have been utilized in synthesizing chiral compounds. These compounds have been partially resolved using different resolving agents, indicating their potential in creating chirally pure substances, which is crucial in pharmaceutical and synthetic chemistry (Dabbagh et al., 2006).

properties

IUPAC Name

5-[(4-propoxyphenyl)methyl]-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-2-7-16-10-5-3-9(4-6-10)8-11-12-14-15-13-11/h3-6H,2,7-8H2,1H3,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFFVRKEYQCYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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